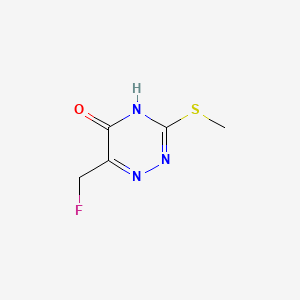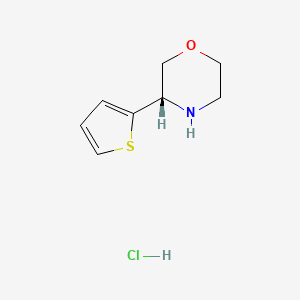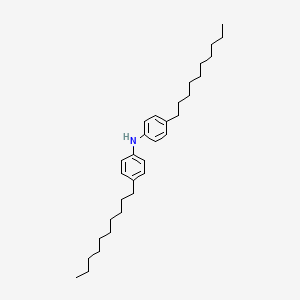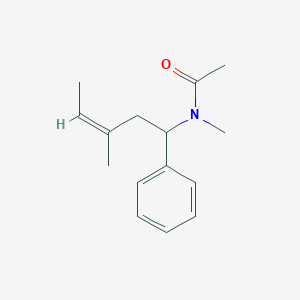
(Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide is an organic compound characterized by its unique structure, which includes a phenyl group, a pentenyl chain, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of N-methylacetamide with 3-methyl-1-phenylpent-3-en-1-yl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: N-methylacetamide and 3-methyl-1-phenylpent-3-en-1-yl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization to obtain this compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures (60-80°C).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted acetamides.
Aplicaciones Científicas De Investigación
(Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylacetamide: Lacks the phenyl and pentenyl groups, making it less complex and with different reactivity.
N-Phenylacetamide: Contains a phenyl group but lacks the pentenyl chain, leading to different chemical properties.
N-Methyl-N-phenylacetamide: Similar structure but without the pentenyl chain, affecting its overall reactivity and applications.
Uniqueness
(Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide is unique due to its combination of a phenyl group, a pentenyl chain, and an acetamide moiety
Propiedades
Fórmula molecular |
C15H21NO |
|---|---|
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
N-methyl-N-[(Z)-3-methyl-1-phenylpent-3-enyl]acetamide |
InChI |
InChI=1S/C15H21NO/c1-5-12(2)11-15(16(4)13(3)17)14-9-7-6-8-10-14/h5-10,15H,11H2,1-4H3/b12-5- |
Clave InChI |
DHPOLIRUKMRSOJ-XGICHPGQSA-N |
SMILES isomérico |
C/C=C(/C)\CC(C1=CC=CC=C1)N(C)C(=O)C |
SMILES canónico |
CC=C(C)CC(C1=CC=CC=C1)N(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


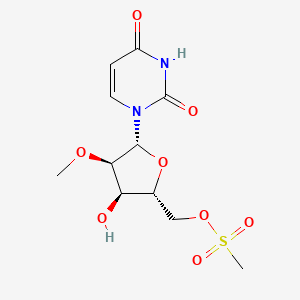
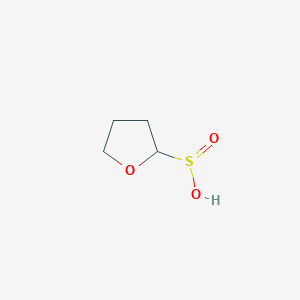

![4,6-Dibromobenzo[c]isothiazole](/img/structure/B12935359.png)
